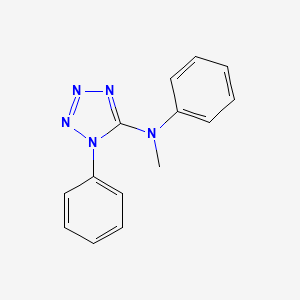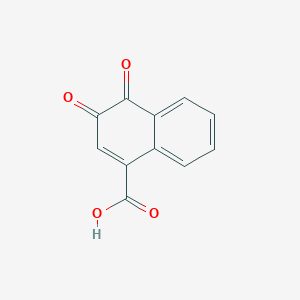
2,2'-Sulfinylbis(1,1-diphenylethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) is a chemical compound with the molecular formula C28H26O3S It is characterized by the presence of a sulfinyl group (SO) linking two 1,1-diphenylethan-1-ol moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) typically involves the reaction of 1,1-diphenylethan-1-ol with a sulfinylating agent. One common method includes the use of sulfinyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone (SO2) using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide (S) using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
2,2’-Sulfonylbis(1,1-diphenylethan-1-ol): Similar structure but with a sulfone (SO2) group instead of a sulfinyl (SO) group.
1,1-Diphenylethan-1-ol: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Uniqueness
2,2’-Sulfinylbis(1,1-diphenylethan-1-ol) is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
18738-55-1 |
|---|---|
分子式 |
C28H26O3S |
分子量 |
442.6 g/mol |
IUPAC名 |
2-(2-hydroxy-2,2-diphenylethyl)sulfinyl-1,1-diphenylethanol |
InChI |
InChI=1S/C28H26O3S/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-32(31)22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H,21-22H2 |
InChIキー |
UAIGPZLIDQCZEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CS(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)

![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)





![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)
![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)



